Bicyclo[4.3.1]decan-1-ol;4-nitrobenzoic acid
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Overview
Description
Bicyclo[4.3.1]decan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. Bicyclo[4.3.1]decan-1-ol is a bicyclic alcohol with a unique structure that includes a decane ring system. 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro group at the para position. These compounds are of interest in various fields of chemistry due to their unique structures and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]decan-1-ol: This compound can be synthesized through various methods, including the reduction of bicyclo[4.3.1]decanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
4-nitrobenzoic acid: This compound can be prepared by the oxidation of p-nitrotoluene using oxidizing agents like nitric acid, chromic acid, or permanganates.
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the oxidation of p-nitrotoluene to produce 4-nitrobenzoic acid can be carried out in large reactors with controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
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Bicyclo[4.3.1]decan-1-ol
Oxidation: Can be oxidized to bicyclo[4.3.1]decanone using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: Can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
-
4-nitrobenzoic acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: Can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidizing agents: PCC, nitric acid, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Bicyclo[4.3.1]decanone: from the oxidation of bicyclo[4.3.1]decan-1-ol.
4-aminobenzoic acid: from the reduction of 4-nitrobenzoic acid.
Esters: from the esterification of 4-nitrobenzoic acid with alcohols.
Scientific Research Applications
Chemistry
Bicyclo[4.3.1]decan-1-ol: Used as an intermediate in organic synthesis and in the study of reaction mechanisms involving bicyclic systems.
4-nitrobenzoic acid: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology and Medicine
Bicyclo[4.3.1]decan-1-ol: Studied for its potential biological activity and as a scaffold for drug development.
4-nitrobenzoic acid: Used in the synthesis of drugs and as a model compound in biochemical studies.
Industry
Bicyclo[4.3.1]decan-1-ol: Used in the production of fragrances and flavoring agents.
4-nitrobenzoic acid: Used in the manufacture of dyes, pigments, and as an intermediate in the production of various chemicals.
Mechanism of Action
Bicyclo[4.3.1]decan-1-ol
The mechanism of action of bicyclo[4.3.1]decan-1-ol in biological systems is not well understood but is believed to involve interactions with cellular membranes and proteins due to its hydrophobic nature.
4-nitrobenzoic acid
The nitro group in 4-nitrobenzoic acid can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.0]decane: Similar bicyclic structure but with different ring sizes.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.
Benzoic acid: Similar to 4-nitrobenzoic acid but without the nitro group.
Uniqueness
Bicyclo[4.3.1]decan-1-ol: Unique due to its specific ring structure and hydroxyl group, which confer distinct chemical properties and reactivity.
4-nitrobenzoic acid: Unique due to the presence of both a nitro group and a carboxylic acid group, which allow for diverse chemical reactions and applications.
Properties
CAS No. |
61764-73-6 |
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Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
bicyclo[4.3.1]decan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H18O.C7H5NO4/c11-10-6-2-1-4-9(8-10)5-3-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h9,11H,1-8H2;1-4H,(H,9,10) |
InChI Key |
HYXXOXPLPWMKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC(C1)C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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